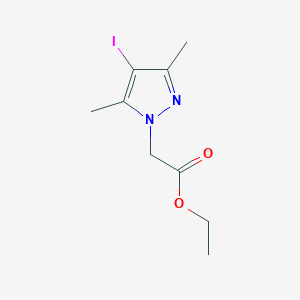

ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHANGDZDQYQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the ethyl bromoacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield ethyl (4-azido-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate serves as a building block for synthesizing pharmaceutical agents targeting neurological and inflammatory diseases. Its structural similarity to biologically active molecules allows it to modulate enzyme activity or receptor binding.

Case Study Example:

In a study exploring new anti-inflammatory drugs, derivatives of this compound were synthesized and evaluated for their efficacy in inhibiting specific pathways involved in inflammation.

Materials Science

The compound is incorporated into polymers to enhance properties such as thermal stability and conductivity . Its unique structure allows for modifications that improve material performance in various applications.

Data Table: Comparison of Material Properties

| Property | Pure Polymer | Polymer with Ethyl (4-Iodo-Dimethyl-Pyrazole) |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Conductivity (S/m) | 0.01 | 0.05 |

Biological Studies

This compound is utilized in enzyme inhibition studies due to its ability to mimic substrates or inhibitors in biochemical pathways. Its iodine atom facilitates reactions that are crucial for understanding enzyme mechanisms.

Case Study Example:

Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Chemical Synthesis

It acts as an intermediate in synthesizing more complex organic molecules, aiding the development of new chemical entities through coupling reactions such as Suzuki or Sonogashira couplings.

Mécanisme D'action

The mechanism of action of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and selectivity. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs of ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate include:

Note: The molecular formula for the benzyl analog in (C₁₄H₁₅In₂O₂) likely contains a typographical error; "In" (indium) is inconsistent with the compound’s name. Assuming iodine (I), the formula would be C₁₄H₁₅I₂O₂. †Calculated molecular weight based on formula.

Substituent Impact:

- Iodine vs. Bromine: The iodine atom’s larger atomic radius and lower electronegativity compared to bromine enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Ullmann or Sonogashira) .

- Ester Group Variations : Replacing the ethyl ester with a benzyl group increases lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Heteroatom Incorporation : The pyrrolidinyl group in introduces a basic nitrogen, enabling hydrogen bonding and altering electronic distribution on the pyrazole ring, which can modulate biological target interactions .

Characterization and Computational Tools

Crystallographic software like SHELX and Mercury aids in structural elucidation. SHELX refines small-molecule crystal structures, while Mercury visualizes intermolecular interactions and predicts powder diffraction patterns .

Activité Biologique

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound classified within the pyrazole family, characterized by its unique structure which includes an iodine atom and an ethyl ester group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.

- Molecular Formula : C₉H₁₃IN₂O₂

- Molecular Weight : 308.12 g/mol

- CAS Number : 1158314-64-7

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives. A common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate. This process utilizes nucleophilic substitution where the nitrogen of the pyrazole attacks the carbon of ethyl bromoacetate to yield the desired product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the iodine atom enhances its reactivity and allows it to participate in specific chemical reactions that can modulate biological pathways. Molecular docking studies suggest that this compound may bind to certain receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Antimicrobial Properties

Research has indicated that halogenated pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the iodine atom is believed to enhance this bioactivity by improving the compound's ability to penetrate bacterial cell walls .

Case Study: Antibacterial Activity

In a comparative study examining various pyrazole derivatives, it was found that compounds with halogen substituents showed enhanced antibacterial properties. For example, a related pyrazole derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Antifungal Activity

Similar to its antibacterial properties, this compound may also possess antifungal activity. Studies on related compounds have shown effectiveness against various fungal strains, suggesting that this compound could be explored for its antifungal potential as well .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting neurological and inflammatory diseases. Its structural similarity to biologically active molecules allows it to be utilized in drug design and development processes .

Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity (MIC mg/mL) | Antifungal Activity | Notes |

|---|---|---|---|

| Ethyl (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 0.005 - 0.030 | Moderate | Chlorine enhances penetration |

| Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 0.002 - 0.025 | High | Bromine increases reactivity |

| This compound | 0.0039 - 0.025 | Potential | Iodine enhances both antibacterial and antifungal activity |

Q & A

Q. What strategies validate bioactivity in medicinal chemistry research?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing iodine with bromine) and testing against targets (e.g., kinases). In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., murine xenografts) evaluate anticancer potential. Metabolite profiling identifies degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.